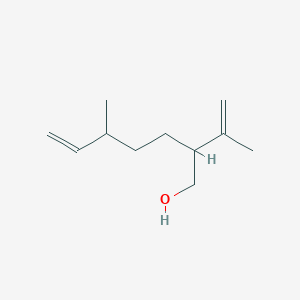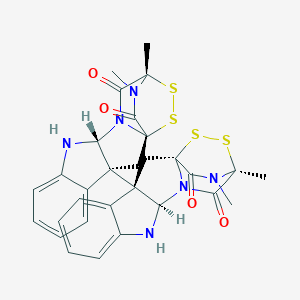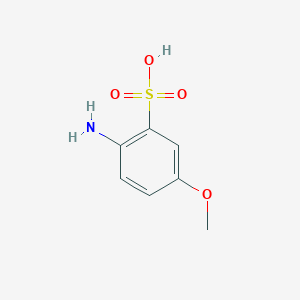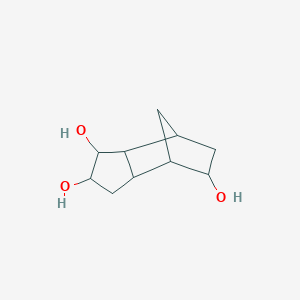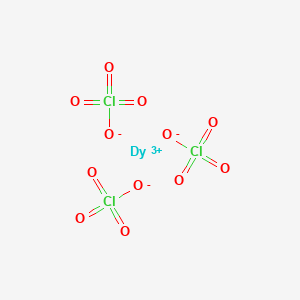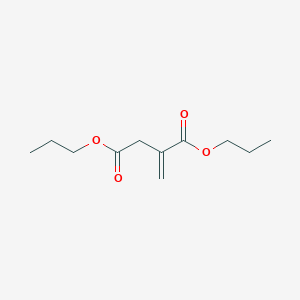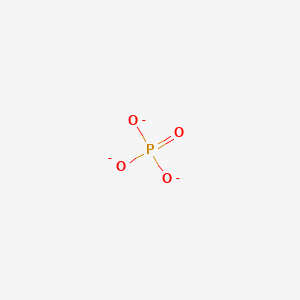
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as DHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. DHP is a non-toxic and non-carcinogenic compound, making it a valuable tool in studying various biological processes.
Mecanismo De Acción
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene interacts with biological molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. Its unique structure allows it to intercalate into DNA and disrupt the normal hydrogen bonding between base pairs. This property has been used to study the structural changes in DNA and its effects on gene expression.
Biochemical and Physiological Effects:
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has several advantages as a research tool. It is non-toxic, non-carcinogenic, and can be easily synthesized. Its ability to interact with DNA and proteins makes it a valuable tool for studying various biological processes. However, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has some limitations as well. Its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene. Another area of interest is the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a tool for studying protein-protein interactions. Additionally, researchers are exploring the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a valuable tool in scientific research due to its unique structural and chemical properties. Its ability to interact with DNA and proteins has made it a valuable tool for studying various biological processes. Future research will continue to explore new methods for synthesizing and utilizing 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research.
Métodos De Síntesis
The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene can be achieved through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a complex process, and researchers continue to explore new methods to improve its yield and purity.
Aplicaciones Científicas De Investigación
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been extensively used in scientific research due to its ability to interact with DNA and proteins. It has been used as a fluorescent probe to study DNA-protein interactions and as a tool to investigate the binding affinity of various ligands to proteins. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been used to study the structural and functional properties of enzymes, such as cytochrome P450.
Propiedades
Número CAS |
14698-02-3 |
|---|---|
Nombre del producto |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,5a,6,7,8-decahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2 |
Clave InChI |
MNXFZXVRYXNOBW-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
SMILES canónico |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
Sinónimos |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



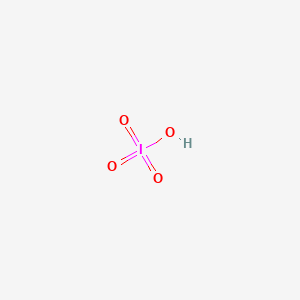

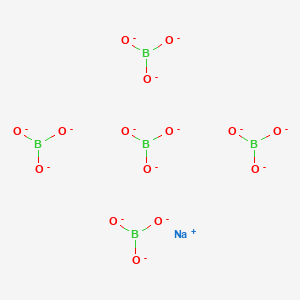

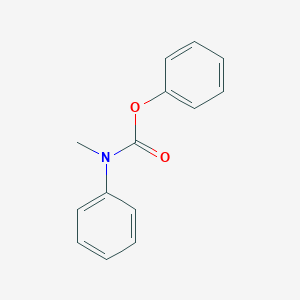
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)
